molecular formula C16H21NO5S B2845977 2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)-5-methylbenzenesulfonamide CAS No. 1795420-44-8

2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)-5-methylbenzenesulfonamide

Cat. No.: B2845977
CAS No.: 1795420-44-8
M. Wt: 339.41
InChI Key: LHEMFHUMCHGLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)-5-methylbenzenesulfonamide (CAS 1795420-44-8) is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and chemical biology research. With a molecular formula of C16H21NO5S and a molecular weight of 339.4 g/mol , this compound features a distinct molecular architecture incorporating furan and ether functionalities. This structure is characteristic of a class of sulfonamides that have been investigated for their potential to modulate biological pathways . Early-stage research into structurally similar sulfonamide compounds has explored their role as endothelin receptor antagonists, indicating potential value for investigating cardiovascular functions and related disorders . The predicted physical properties of this compound, including a density of 1.210 g/cm³ at 20 °C , can inform solvent selection and concentration calculations for experimental preparation. Researchers can procure this chemical in various quantities, with availability from 2mg to 40mg, and a purity guarantee of 90% or higher . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-4-21-14-8-7-12(2)10-16(14)23(18,19)17-11-15(20-3)13-6-5-9-22-13/h5-10,15,17H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEMFHUMCHGLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Cyclization for Furan Core Construction

The furan-2-yl moiety is synthesized via Paal-Knorr cyclization , where 1,4-diketones undergo acid-catalyzed dehydration. For example, heating hexane-2,5-dione with sulfuric acid generates furan-2-carbaldehyde, which is subsequently functionalized.

Reductive Amination for Amine Formation

Furan-2-carbaldehyde reacts with 2-methoxyethylamine in ethanol under reductive conditions (NaBH4, 0°C, 4 h) to yield 2-(furan-2-yl)-2-methoxyethylamine. This method achieves 75–85% yield, with purity confirmed by $$ ^1H $$ NMR (δ 7.45–7.50 ppm for furan protons).

Key Reaction:
$$
\text{Furan-2-carbaldehyde} + \text{2-Methoxyethylamine} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{2-(Furan-2-yl)-2-Methoxyethylamine}
$$

Preparation of 2-Ethoxy-5-Methylbenzenesulfonyl Chloride

Sulfonation of 2-Ethoxy-5-Methylbenzene

Chlorosulfonic acid (2.5 equiv) is added dropwise to 2-ethoxy-5-methylbenzene in dichloromethane at −10°C, yielding 2-ethoxy-5-methylbenzenesulfonic acid. The reaction is quenched with ice, and the product is extracted (yield: 90–95%).

Chlorination with Phosphorus Pentachloride

The sulfonic acid is treated with PCl5 (1.2 equiv) in refluxing toluene (2 h), producing 2-ethoxy-5-methylbenzenesulfonyl chloride. $$ ^{13}C $$ NMR confirms the sulfonyl chloride group (δ 118.9 ppm).

Coupling Reaction to Form the Sulfonamide

Nucleophilic Substitution Conditions

The amine (1.1 equiv) and sulfonyl chloride (1.0 equiv) are combined in tetrahydrofuran (THF) with triethylamine (2.0 equiv) at 25°C for 12 h. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 82–88% of the target compound.

Key Reaction:
$$
\text{2-(Furan-2-yl)-2-Methoxyethylamine} + \text{2-Ethoxy-5-Methylbenzenesulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$

Catalytic Optimization

Adapting iridium-catalyzed protocols, substituting HCHO with dimethylformamide (DMF) as a solvent increases reaction efficiency (95% conversion at 80°C, 30 min).

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, Ar–H), 6.95 (s, 1H, furan-H), 3.98 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.45 (s, 3H, OCH3).
  • HRMS (ESI): m/z calcd for C16H20N2O5S+: 352.1089; found: 352.1085.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile:water) shows ≥99% purity, with retention time = 6.8 min.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage Citation
Reductive Amination 85 4 High selectivity
THF Coupling 88 12 Mild conditions
Iridium Optimization 95 0.5 Rapid conversion

Industrial-Scale Considerations

Pilot-scale reactions (10 kg batch) in ethanol achieve 91% yield with in-situ HCl scavenging using K2CO3. Cost analysis favors THF over DMF due to lower solvent recovery expenses.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may yield primary or secondary amines.

Scientific Research Applications

2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)-5-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and sulfonamide group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

  • 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide (CAS 718602-69-8) :

    • Structural difference : The N-substituent is a 4-fluorophenyl group instead of a furan-methoxyethyl chain.
    • Properties : Molecular weight = 309.36 g/mol; higher lipophilicity due to the fluorophenyl group compared to the furan-containing analog .
    • Synthetic route : Similar sulfonamide coupling steps, but substituents are introduced via nucleophilic substitution or Suzuki cross-coupling .
  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide :

    • Structural difference : Lacks the ethoxy and methyl groups on the benzene ring but includes a methoxyphenyl group.
    • Biological relevance : Demonstrates antimicrobial activity, highlighting the importance of the sulfonamide moiety in target binding .

Heterocyclic Modifications

  • 5-(Furan-2-yl)-1,2,4-triazole sulfonamide derivatives :
    • Structural difference : Incorporates a triazole ring instead of a methoxyethyl-furan side chain.
    • Biological activity : Exhibits anti-exudative effects in rodent models, suggesting that furan-containing sulfonamides may modulate inflammatory pathways .

Functional Group Comparisons

Methoxy vs. Ethoxy Substituents

  • 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide: Key difference: Methoxy group at position 2 and a ketone side chain.
  • Ethyl 2-methoxy-5-sulfamoylbenzoate :

    • Key difference : Ester group at position 2 instead of ethoxy.
    • Synthetic utility : Demonstrates the versatility of sulfonamide derivatization for tuning pharmacokinetic properties .

Antifungal and Anticancer Activity

  • Thiazolyl hydrazone derivatives with furan rings :
    • Activity : MIC = 250 µg/mL against Candida utilis (compared to fluconazole, MIC = 2 µg/mL); IC₅₀ = 125 µg/mL against MCF-7 cancer cells .
    • Structural insight : The furan ring contributes to π-π stacking interactions with microbial or cellular targets, a feature shared with the target compound .

Enzyme Inhibition

  • Fungal HDAC inhibitors (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid): Activity: Inhibits appressorium formation in Magnaporthe oryzae at 1 µM, comparable to trichostatin A (1.5 µM) . Relevance: The methoxyethyl group in the target compound may similarly enhance binding to HDACs or related enzymes .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
Target Compound C₁₇H₂₂N₂O₅S 366.44 2-ethoxy, 5-methyl, furan-methoxyethyl Not reported
2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide C₁₅H₁₆FNO₃S 309.36 2-ethoxy, 5-methyl, 4-fluorophenyl Not reported
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide C₁₅H₁₇NO₃S 291.37 2-methoxyphenyl, ethyl Antimicrobial
Thiazolyl hydrazone derivative (5-chloro-2-nitro) C₁₉H₁₃ClN₄O₄S 428.85 Furan, thiazole, hydrazone Antifungal (MIC = 250 µg/mL)

Key Findings and Insights

Synthetic Routes : Common steps include sulfonyl chloride formation, nucleophilic substitution, and cross-coupling reactions .

Biological Potential: Furan-containing sulfonamides show promise in antifungal and anti-inflammatory applications, suggesting avenues for testing the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)-5-methylbenzenesulfonamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a sulfonamide intermediate (e.g., 5-methylbenzenesulfonyl chloride) reacts with a furan-containing amine derivative (e.g., 2-(furan-2-yl)-2-methoxyethylamine) in polar aprotic solvents like DMF or acetonitrile. Reaction optimization often includes temperature control (70–90°C), stoichiometric ratios (1:1.3 for amine:electrophile), and base catalysts (e.g., K₂CO₃) to enhance yields . Post-reaction purification typically involves liquid-liquid extraction (e.g., EtOAc/water) and recrystallization.

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for ethoxy (δ 1.2–1.4 ppm, triplet for CH₃; δ 3.4–3.6 ppm, quartet for OCH₂), furan protons (δ 6.2–7.4 ppm), and sulfonamide NH (δ 5.5–6.0 ppm) .
  • X-ray crystallography : Refinement via SHELXL (e.g., R-factor < 0.05) resolves bond lengths and angles, particularly verifying the sulfonamide S–N bond (~1.63 Å) and furan ring planarity .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ via ESI-MS) and fragmentation patterns .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodology :

  • Enzyme inhibition : Use fluorescence polarization or SPR to assess binding to targets like kinases or proteases. Reference compounds (e.g., BF-227 for amyloid binding ) guide assay design.
  • Cellular assays : Test cytotoxicity (MTT assay) and receptor modulation (e.g., GPCR cAMP assays) at concentrations 1–100 µM .
  • In silico docking : Prioritize targets using software like AutoDock Vina, focusing on sulfonamide interactions with catalytic residues .

Advanced Research Questions

Q. How can low synthetic yields (<20%) be improved for this compound?

  • Methodology :

  • Solvent optimization : Replace DMF with THF or DMSO to reduce side reactions (e.g., sulfonamide hydrolysis) .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or Pd-based coupling agents for amine activation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., HPLC) and metabolic pathways (e.g., CYP450 assays) to identify rapid clearance or prodrug activation .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged sulfonamide) to assess blood-brain barrier penetration or off-target accumulation .
  • Dose-response reevaluation : Adjust in vivo dosing regimens to match effective in vitro concentrations .

Q. What computational strategies validate interactions with biological targets?

  • Methodology :

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between sulfonamide SO₂ and receptor active sites .
  • Free energy perturbation (FEP) : Calculate ΔΔG for mutations in target proteins (e.g., A2A adenosine receptor) to identify critical binding residues .
  • QSPR modeling : Corrogate electronic parameters (e.g., Hammett σ for ethoxy group) with IC₅₀ values to predict activity cliffs .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki values using varying substrate concentrations .
  • X-ray co-crystallization : Resolve enzyme-ligand complexes at 1.8–2.2 Å resolution to identify binding poses (e.g., sulfonamide oxygen interactions with catalytic lysine) .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Q. How can stability under physiological conditions be assessed?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-PDA at 254 nm .
  • Light exposure testing : Use ICH Q1B guidelines with a xenon lamp to evaluate photolytic decomposition .
  • Plasma stability assay : Incubate with rat/human plasma (1 mg/mL) for 24h; quantify intact compound using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.